1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
CAS No.: 2097941-10-9
Cat. No.: VC6984947
Molecular Formula: C15H21N3O3
Molecular Weight: 291.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097941-10-9 |
|---|---|
| Molecular Formula | C15H21N3O3 |
| Molecular Weight | 291.351 |
| IUPAC Name | 1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H21N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h2-3,11-12H,4-10H2,1H3/b3-2+ |
| Standard InChI Key | ZKLCSKKBLVRCOG-NSCUHMNNSA-N |
| SMILES | CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Introduction
The compound 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic organic molecule featuring a piperidine ring, an imidazolidine-dione core, and a butenoyl functional group. This structure suggests potential applications in medicinal chemistry due to its combination of pharmacologically relevant moieties.
Structural Features
The compound's structure can be broken down into three key components:
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Piperidine Ring: A six-membered nitrogen-containing ring in the 4-position, functionalized with a butenoyl group.
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Imidazolidine-2,4-dione Core: A bicyclic system containing two carbonyl groups, which are known for their bioactivity in various therapeutic agents.
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Cyclopropyl Group: A three-membered ring attached to the imidazolidine core, often associated with increased metabolic stability in drug design.
The molecular formula and weight of the compound are as follows:
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Molecular Formula: C14H20N2O3
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Molecular Weight: Approximately 264.32 g/mol
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, similar structures are typically synthesized using multi-step organic reactions involving:
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Functionalization of piperidine derivatives with acylating agents (e.g., butenoyl chloride).
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Cyclization reactions to form the imidazolidine-dione core.
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Introduction of cyclopropyl groups via alkylation or cyclopropanation reactions.
Biological Relevance
Compounds containing piperidine and imidazolidine-dione cores have been extensively studied for their pharmacological properties:
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Piperidine Derivatives: Known for activity against monoamine transporters and potential use in neurological disorders .
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Imidazolidine-Diones: Often exhibit anticonvulsant, anti-inflammatory, or antiviral activities .
The presence of a cyclopropyl group may enhance the compound's lipophilicity and metabolic stability.
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR provide detailed structural information.
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Key signals would include chemical shifts corresponding to the cyclopropyl protons and carbonyl carbons.
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Mass Spectrometry (MS):
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Molecular ion peaks confirm molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for carbonyl stretches () and amide bonds.
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X-ray Crystallography (if crystalline):
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Provides precise bond angles and distances.
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Potential Applications
The structural motifs present in this compound suggest several possible applications:
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Antiviral Agents: Similar compounds have shown moderate activity against viruses like HSV-1 .
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Anti-inflammatory Drugs: Imidazolidine-dione derivatives have been explored as inhibitors of inflammatory enzymes like 5-lipoxygenase .
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Neurological Treatments: Piperidine-based molecules are studied for their effects on dopamine and norepinephrine transporters .
Comparative Analysis with Related Compounds
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